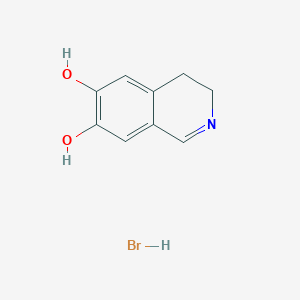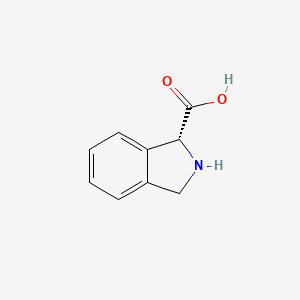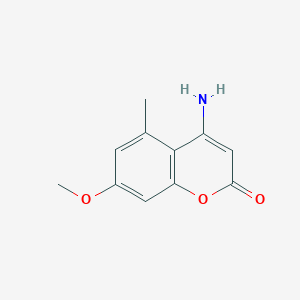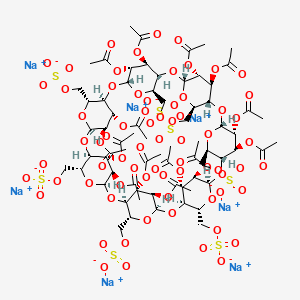
3,4-Dihydroisoquinoline-6,7-diol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroisoquinoline-6,7-diol hydrobromide: is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroisoquinoline-6,7-diol hydrobromide typically involves the Bischler-Napieralski reaction, which is a well-known method for the synthesis of isoquinoline derivatives . This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydroisoquinoline-6,7-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4-Dihydroisoquinoline-6,7-diol hydrobromide is used as a building block for the synthesis of more complex isoquinoline derivatives. It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its derivatives have shown promise in preclinical studies for their neuroprotective and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroisoquinoline-6,7-diol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling pathways . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound is similar in structure but has methoxy groups attached to the isoquinoline ring.
3,4-Dihydroisoquinoline-6,7-diol hydrochloride: This is another salt form of the compound with similar properties.
Uniqueness: 3,4-Dihydroisoquinoline-6,7-diol hydrobromide is unique due to its specific substitution pattern on the isoquinoline ring. The presence of hydroxyl groups at the 6 and 7 positions and the hydrobromide salt form confer distinct chemical and biological properties compared to other isoquinoline derivatives .
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
3,4-dihydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C9H9NO2.BrH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h3-5,11-12H,1-2H2;1H |
Clave InChI |
OJBQIWPZGPCBOR-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=CC(=C(C=C21)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)

![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)


